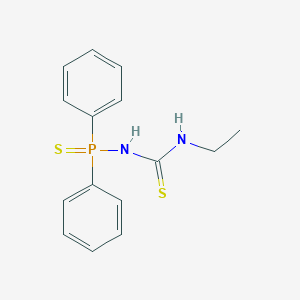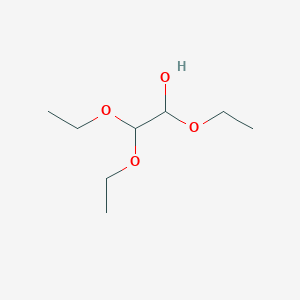
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound is particularly noted for its unique structural properties, which make it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate typically involves the esterification of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid with hexanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the carbazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dicarboxylic acid derivatives, while reduction can produce dihexyl 9-ethyl-9H-carbazole-3,6-dicarbinol.
Applications De Recherche Scientifique
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.
Industry: In the materials science field, this compound is explored for its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mécanisme D'action
The mechanism of action of dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its potential antioxidant properties could involve scavenging free radicals and protecting cells from oxidative damage. Additionally, its structural features allow it to intercalate into DNA, potentially affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 9H-carbazole-3,6-dicarboxylate: A similar compound with methyl ester groups instead of hexyl ester groups.
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: A related compound with aldehyde functional groups.
3,6-Di-tert-butylcarbazole: A carbazole derivative with tert-butyl groups at the 3 and 6 positions.
Uniqueness
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate stands out due to its unique combination of hexyl ester groups and an ethyl-substituted carbazole core. This structural configuration imparts distinct physicochemical properties, such as solubility and thermal stability, making it particularly suitable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
105769-77-5 |
|---|---|
Formule moléculaire |
C28H37NO4 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
dihexyl 9-ethylcarbazole-3,6-dicarboxylate |
InChI |
InChI=1S/C28H37NO4/c1-4-7-9-11-17-32-27(30)21-13-15-25-23(19-21)24-20-22(14-16-26(24)29(25)6-3)28(31)33-18-12-10-8-5-2/h13-16,19-20H,4-12,17-18H2,1-3H3 |
Clé InChI |
TWIAKTLOXGFCSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)OCCCCCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


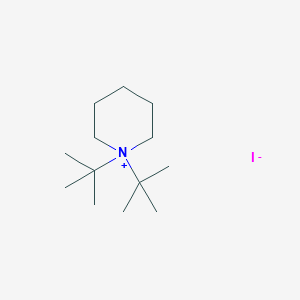
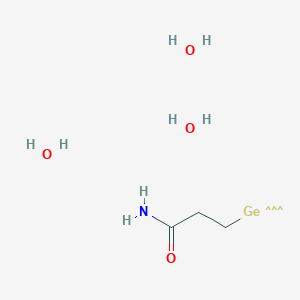
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
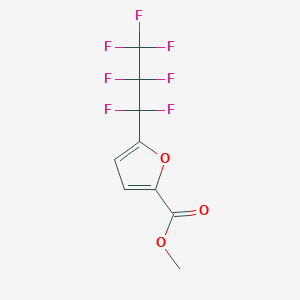
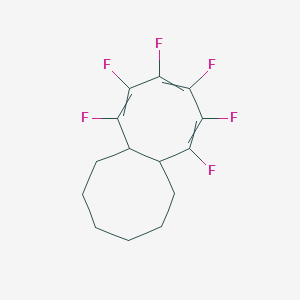
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
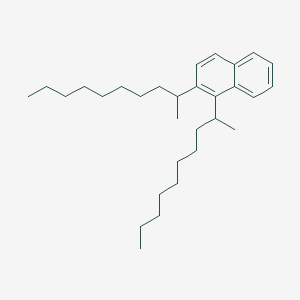
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
